An In-Depth Technical Guide to 2,3,4,5-Tetrachloroanisole: Properties, Analysis, and Environmental Significance
An In-Depth Technical Guide to 2,3,4,5-Tetrachloroanisole: Properties, Analysis, and Environmental Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,5-Tetrachloroanisole (2,3,4,5-TCA) is a halogenated aromatic compound of significant interest in the fields of environmental science, food chemistry, and toxicology. While not a compound typically associated with direct applications in drug development, its pervasive nature as an environmental contaminant and its potent sensory properties necessitate a thorough understanding by researchers across various scientific disciplines. This guide provides a comprehensive overview of 2,3,4,5-TCA, from its fundamental chemical and physical properties to detailed analytical methodologies and its broader environmental and toxicological implications.
This compound is a member of the chloroanisole family, which are notorious for their musty, moldy off-odors.[1] The presence of 2,3,4,5-TCA, even at trace levels, can lead to significant quality control issues in the food and beverage industry, particularly in wine production where it is a known cause of "cork taint."[2] Its origins are often linked to the microbial methylation of tetrachlorophenols, which were historically used as wood preservatives.[3][4] Understanding the properties and behavior of 2,3,4,5-TCA is therefore crucial for remediation efforts, quality assurance, and assessing its potential health effects.
Core Properties of 2,3,4,5-Tetrachloroanisole
The unique chemical structure of 2,3,4,5-Tetrachloroanisole dictates its physical and chemical behavior, influencing its environmental fate and analytical detection.
Identification and Nomenclature
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CAS Number: 938-86-3[5]
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IUPAC Name: 1,2,3,4-Tetrachloro-5-methoxybenzene[6]
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Synonyms: Anisole, 2,3,4,5-tetrachloro-; Benzene, 1,2,3,4-tetrachloro-5-methoxy-[6]
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Molecular Formula: C₇H₄Cl₄O[5]
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Molecular Weight: 245.92 g/mol [5]
Diagram of the Chemical Structure of 2,3,4,5-Tetrachloroanisole
Caption: A generalized pathway for the synthesis of 2,3,4,5-Tetrachloroanisole.
Experimental Protocol: Methylation of 2,3,4,5-Tetrachlorophenol
This protocol is a generalized procedure based on established methods for the methylation of phenols. [7][8] Materials and Reagents:
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2,3,4,5-Tetrachlorophenol
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Dimethyl sulfate ((CH₃)₂SO₄)
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Anhydrous potassium carbonate (K₂CO₃)
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Acetone (anhydrous)
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Diethyl ether
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,4,5-tetrachlorophenol in anhydrous acetone.
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Addition of Base: Add anhydrous potassium carbonate to the solution. The base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide ion.
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Addition of Methylating Agent: Slowly add dimethyl sulfate to the stirred suspension. This reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.
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Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.
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Extraction: Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to remove any unreacted phenol, followed by a wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3,4,5-tetrachloroanisole.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Analytical Methodologies
The detection and quantification of 2,3,4,5-TCA, often at very low concentrations, requires sensitive and selective analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this purpose.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
For matrices like wine, direct injection into a GC is not feasible due to the complexity of the matrix. HS-SPME is a solvent-free sample preparation technique that is highly effective for extracting volatile and semi-volatile compounds like chloroanisoles. [2] HS-SPME Workflow
Caption: Workflow for the analysis of 2,3,4,5-Tetrachloroanisole using HS-SPME-GC-MS.
Detailed Protocol for HS-SPME of Wine Samples: [2]
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Sample Preparation: Place a known volume of the wine sample (e.g., 10 mL) into a headspace vial.
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Salting Out: Add a salt, such as sodium chloride (e.g., 3 g), to the sample. This increases the ionic strength of the sample, which decreases the solubility of the analyte and promotes its partitioning into the headspace.
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Incubation: Seal the vial and place it in a heated agitator. The sample is incubated at a specific temperature (e.g., 70°C) for a set time to allow the chloroanisoles to equilibrate between the liquid phase and the headspace.
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Extraction: Expose a SPME fiber (e.g., with a Divinylbenzene/Polydimethylsiloxane coating) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.
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Desorption: Retract the fiber and introduce it into the heated injection port of the GC, where the adsorbed analytes are thermally desorbed onto the GC column.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides both the separation and the identification of 2,3,4,5-TCA.
Typical GC-MS Parameters:
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GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
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Injection: Splitless injection is often employed to maximize the transfer of the analyte onto the column, which is crucial for trace analysis.
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Oven Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points and interactions with the column's stationary phase.
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Mass Spectrometer: Can be operated in either full scan mode to acquire the entire mass spectrum of the eluting compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity by monitoring only the characteristic ions of 2,3,4,5-TCA. For even greater selectivity, tandem mass spectrometry (MS/MS) can be used. Mass Spectral Data: The mass spectrum of 2,3,4,5-TCA is characterized by a molecular ion peak (m/z 244, 246, 248) and a pattern of fragment ions that is consistent with its structure. [6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 2,3,4,5-TCA, both ¹H and ¹³C NMR would provide definitive structural information.
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¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methoxy group protons and a singlet for the aromatic proton. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule, with their chemical shifts being highly dependent on the substitution pattern of the chlorine atoms.
Toxicology and Safety
The toxicological profile of 2,3,4,5-TCA is an area of ongoing research. Current data suggests that it can cause irritation and may have other more systemic effects.
GHS Hazard Classification: [6]
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Handling and Safety Precautions: [9]
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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In case of contact, wash the affected area thoroughly with soap and water.
Endocrine Disruption Potential:
While specific studies on the endocrine-disrupting effects of 2,3,4,5-TCA are limited, related compounds such as other chlorophenols have been shown to have endocrine-disrupting potential. [10][11]This is an area that warrants further investigation, as exposure to endocrine-disrupting chemicals is a growing public health concern. [12][13][14]
Environmental Fate and Significance
2,3,4,5-TCA is considered a persistent organic pollutant (POP). [15]Its chemical stability and resistance to degradation contribute to its long-term presence in the environment.
Key Aspects of its Environmental Behavior:
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Persistence: The chlorinated aromatic structure is resistant to both biotic and abiotic degradation. [16][17]* Bioaccumulation: Due to its lipophilic nature, 2,3,4,5-TCA has the potential to accumulate in the fatty tissues of organisms, leading to biomagnification in the food chain. [18][19]* Transport: Although it has low volatility, it can be subject to long-range environmental transport. [15]* Formation: A primary environmental source is the microbial O-methylation of 2,3,4,5-tetrachlorophenol, which was used in wood preservatives. [3][7][20]
Conclusion
2,3,4,5-Tetrachloroanisole is a compound that, while not having direct therapeutic applications, is of considerable importance to researchers in environmental and analytical chemistry, as well as those in the food and beverage industries. Its potent odor, environmental persistence, and potential for toxicity make it a critical analyte to monitor. A thorough understanding of its properties, synthesis, and analytical detection methods, as outlined in this guide, is essential for addressing the challenges it presents. Future research should focus on further elucidating its toxicological profile, particularly its potential as an endocrine disruptor, and on developing more efficient remediation strategies for its removal from contaminated environments.
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